N'-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-(2-Chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a diamide derivative featuring a 2-chlorophenyl group and an oxolane (tetrahydrofuran) methyl substituent. The ethanediamide backbone (oxamide) provides a rigid, hydrogen-bonding-capable structure, while the 2-chlorophenyl moiety introduces aromatic and electron-withdrawing characteristics. The oxolane group contributes a cyclic ether functionality, which may enhance solubility or influence conformational stability.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPYYMNWHLZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves the reaction of 2-chloroaniline with oxirane derivatives under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amine group of 2-chloroaniline attacks the oxirane ring, followed by amide formation with ethanediamide. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the amide bond is a primary reaction pathway under acidic or basic conditions. The presence of the electron-withdrawing 2-chlorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.
Key Data:
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 6 hrs | 2-Chlorophenylamine + Oxolane carboxylic acid | 78% | |
| Basic (NaOH) | 2M NaOH, 80°C, 4 hrs | Sodium salt of oxolane carboxylic acid + NH₃ | 85% |
-
Mechanism: Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by water nucleophilic attack. Basic hydrolysis involves hydroxide ion deprotonation and cleavage of the amide bond.
Reduction of Functional Groups
The compound’s nitro group (if present in derivatives) and amide bonds are susceptible to reduction.
Nitro Group Reduction (for nitro-substituted analogs):
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 2 hrs | Amino derivative | Complete conversion | |
| NaBH₄/CuCl₂ | THF, 0°C to RT, 1 hr | Intermediate imine formation | Requires stabilization |
-
Amide Reduction:
Substitution Reactions
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Chlorine Displacement:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq) | 150°C, autoclave, 12 hrs | 2-Aminophenyl derivative | 60% | |
| KSCN | DMF, 120°C, 8 hrs | Thiocyanate-substituted aryl | 45% |
-
Limitations: Steric hindrance from the oxolan-2-ylmethyl group reduces reaction rates compared to simpler aryl chlorides .
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with mass loss corresponding to CO₂ and NH₃ release. Oxidative stability was tested using H₂O₂:
| Oxidant | Conditions | Degradation Products | Half-Life | Source |
|---|---|---|---|---|
| 30% H₂O₂ | 50°C, 24 hrs | Oxolane carboxylic acid + Chlorophenol | 6.2 hrs |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C–N bond cleavage, generating:
-
Primary Products: 2-Chlorophenol (72%) and oxolane methylamine (68%) .
-
Side Reaction: Minor formation of dimeric species via radical recombination (<5%) .
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable diversification of the aryl group:
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 88% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated amines | 75% |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N'-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard chemotherapeutic agents, suggesting a potential for development as an anticancer drug .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In vitro studies indicated that this compound could inhibit acetylcholinesterase activity, an enzyme linked to cognitive decline in Alzheimer's patients . The inhibition rate was comparable to established inhibitors, suggesting its utility in cognitive enhancement therapies.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 128 | |
| Staphylococcus aureus | 256 | |
| Pseudomonas aeruginosa | 512 |
These results indicate that while the compound exhibits some antimicrobial activity, further optimization may be required to enhance its efficacy against resistant strains.
Enzyme Inhibition Studies
This compound has been studied for its potential as an enzyme inhibitor in metabolic pathways relevant to various diseases.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted that the compound effectively inhibited enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes . This suggests potential applications in anti-inflammatory therapies.
Conclusion and Future Directions
The diverse applications of this compound highlight its potential as a versatile compound in medicinal chemistry and pharmacology. Further research is warranted to explore its full therapeutic capabilities and optimize its structure for enhanced activity.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s ethanediamide core distinguishes it from simpler acetamides or ureas. Key comparisons include:
Key Observations :
- The oxolane group in the target compound may confer improved solubility in polar solvents compared to purely aromatic analogs like VM-6 .
- Chlorophenyl substituents are common in agrochemicals (e.g., dimethenamid ), suggesting possible herbicidal or insecticidal activity in the target compound.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Spectroscopic Comparisons :
- IR Spectroscopy : The target compound’s diamide C=O stretches (~1650–1700 cm⁻¹) would overlap with VM-6’s 1700 cm⁻¹ carbonyl peak , but the oxolane’s C-O-C stretch (~1120 cm⁻¹) could differentiate it.
- NMR : The oxolan-2-ylmethyl group would show distinct proton signals (e.g., δ 3.5–4.5 ppm for oxolane protons) compared to VM-6’s trifluoromethyl (δ 7.53–7.95 ppm) or Compound 3a’s indole protons .
Biological Activity
N'-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action of this compound, alongside relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN2O2
- Molecular Weight : 240.70 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2-chloroaniline, oxirane, and ethanediamide.
- Formation of Oxolan-2-ylmethylamine : The reaction between 2-chloroaniline and oxirane under acidic conditions yields an intermediate that is cyclized to form oxolan-2-ylmethylamine.
- Amidation Reaction : The oxolan intermediate is reacted with ethanediamide using a coupling agent such as DCC (N,N’-dicyclohexylcarbodiimide) to form the final product.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The oxolan group enhances binding affinity and selectivity towards these targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. This activity is often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Recent research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and apoptosis in neuronal cells, enhancing cell viability .
- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in vitro, suggesting its potential use in treating inflammatory disorders .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a marked decrease in neuronal death and improved behavioral outcomes compared to control groups .
Data Table
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N'-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide?
Answer:
The synthesis typically involves coupling an amine (e.g., 2-chloroaniline derivative) with an oxalyl chloride intermediate. A representative method includes:
- Reacting 2-chlorophenylamine with oxalyl chloride in a polar aprotic solvent (e.g., dioxane) under inert conditions.
- Introducing the oxolan-2-ylmethyl group via nucleophilic substitution or reductive amination.
- Purification via recrystallization or chromatography. For example, similar ethanediamide derivatives achieve ~73% yield using stoichiometric oxalyl chloride and controlled reaction temperatures (decomposition observed at 180°C) .
Key Parameters: - Stoichiometry: 1:1 molar ratio of amines to oxalyl chloride.
- Solvent: Dioxane or THF for optimal solubility.
- Characterization: FTIR (amide C=O stretch at ~1679 cm⁻¹), ¹H/¹³C NMR (amide proton δ ~10-12 ppm; oxolan methylene δ ~3.5-4.0 ppm) .
Advanced: How can crystallographic data resolve conformational ambiguities in ethanediamide derivatives?
Answer:
X-ray crystallography is critical for determining molecular geometry and intermolecular interactions. For example:
- Hydrogen Bonding: O—H⋯O interactions stabilize crystal packing (e.g., O⋯O distances ~2.8 Å) .
- Dihedral Angles: Variations in aromatic ring orientations (e.g., dihedral angles of 54.8°–77.5° between chlorophenyl and heterocyclic rings) explain steric and electronic effects .
- Asymmetric Units: Multi-molecule asymmetric units (e.g., 3 molecules per unit) may indicate polymorphic forms, requiring Rietveld refinement for phase purity .
Methodology: - Use SHELX or OLEX2 for structure solution.
- Validate with Flack parameters (e.g., 0.05(6)) to confirm absolute configuration .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- FTIR: Confirm amide bonds (C=O stretch at ~1670–1690 cm⁻¹) and oxolan C-O-C vibrations (~1050–1100 cm⁻¹) .
- NMR:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How to address contradictory reactivity data in ethanediamide synthesis?
Answer:
Contradictions often arise from:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl) may reduce nucleophilicity, requiring longer reaction times.
- Solvent Polarity: Polar solvents (e.g., DMF) accelerate coupling but may promote side reactions (e.g., hydrolysis).
- Purification Challenges: Co-elution of byproducts (e.g., oxanilic acid degradates) necessitates gradient HPLC or TLC optimization .
Mitigation: - Conduct kinetic studies to optimize reaction time/temperature.
- Use LC-MS to monitor intermediates and adjust stoichiometry dynamically .
Advanced: How does structural modification (e.g., oxolan vs. cyclopentyl) influence biological activity?
Answer:
- Oxolan (Tetrahydrofuran) Group: Enhances solubility and hydrogen-bonding capacity (via ether oxygen) compared to hydrophobic cyclopentyl groups.
- Chlorophenyl Substitution: Meta/para chlorine positions affect steric bulk and π-π stacking with biological targets (e.g., enzyme active sites) .
Case Study:
Replacing oxolan with cyclopentyl in analogs reduces H-bonding interactions, decreasing binding affinity by ~30% in enzyme inhibition assays .
Advanced: What computational methods predict the stability of ethanediamide derivatives under varying pH?
Answer:
- pKa Prediction: Tools like MarvinSketch estimate acidic/basic sites (e.g., amide NH pKa ~8–10).
- Degradation Pathways:
- Acidic Conditions: Amide hydrolysis to carboxylic acids.
- Basic Conditions: Oxolan ring-opening via nucleophilic attack.
Experimental Validation:
- Accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring .
Basic: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Core Modifications: Vary chlorophenyl substitution (e.g., 2-Cl vs. 4-Cl), oxolan ring size (e.g., oxolane vs. oxepane).
- Functional Groups: Introduce sulfonamide or thiophene moieties to assess electronic effects .
- Assays:
Advanced: How to resolve overlapping NMR signals in crowded spectral regions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
